

comparative analysis of scleroglucan from different fungal strains

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SCLEROGLUCAN**

Cat. No.: **B1168062**

[Get Quote](#)

A Comparative Guide to Scleroglucan from Diverse Fungal Origins

For Researchers, Scientists, and Drug Development Professionals

Scleroglucan, a non-ionic homopolysaccharide composed of a β -1,3-D-glucan backbone with β -1,6-D-glucosyl side chains, is a versatile biopolymer with significant potential in the pharmaceutical, food, and oil industries.^[1] Produced by filamentous fungi, primarily of the genus Sclerotium, its physicochemical and rheological properties can vary depending on the producing fungal strain and fermentation conditions. This guide provides a comparative analysis of **scleroglucan** derived from different fungal sources, supported by experimental data, to aid in the selection of appropriate strains and production strategies for specific applications.

Physicochemical and Rheological Properties: A Comparative Overview

The functional characteristics of **scleroglucan**, including its high viscosity, pseudoplasticity, and remarkable stability over a wide range of temperatures, pH, and salinity, are intrinsically linked to its molecular weight and triple-helical structure.^{[1][2][3]} These properties, however, are not uniform across all producing strains. The following tables summarize key quantitative data extracted from various studies, offering a side-by-side comparison of **scleroglucan** from different fungal isolates.

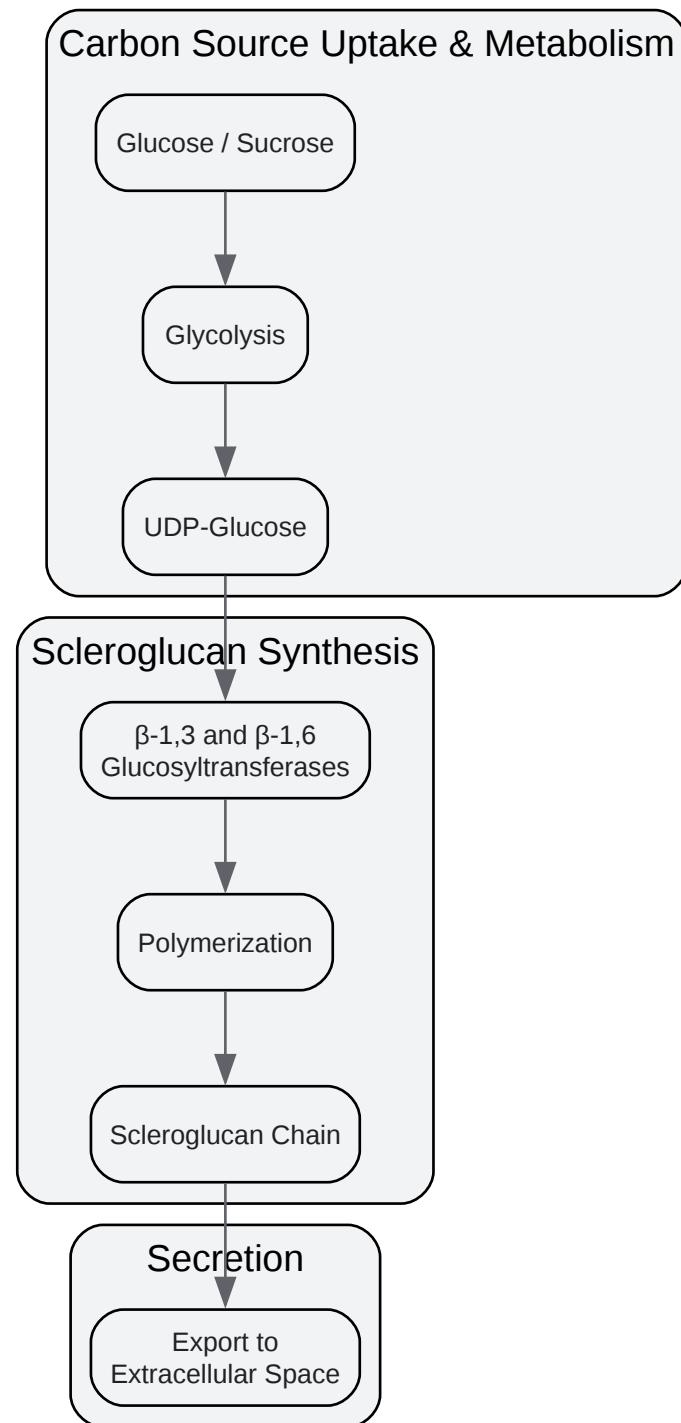
Table 1: **Scleroglucan** Production Yield from Different Fungal Strains

Fungal Strain	Carbon Source	Maximum Yield (g/L)	Reference
Sclerotium rolfsii WSH-G01	Glucose	66.6	[4][5]
Sclerotium rolfsii WSH-G01	Glucose	42.0	[4][5][6]
Sclerotium rolfsii	Sucrose (80 g/L)	16.5	[1][7]
Sclerotium rolfsii AAT1-MT	Not Specified	21.03	[8]
Sclerotium rolfsii WT	Not Specified	12.11	[8]
Sclerotium rolfsii ATCC 201126	Sucrose (30-35 g/L)	8.5 - 10	[1][7]
Sclerotium glucanicum	Sucrose (<45 g/L)	Limited (inhibited at higher concentrations)	[1][7]
Sclerotium glucanicum DSM 2159	Not Specified	0.9 ± 0.07	[9]

Table 2: Molecular Weight of **Scleroglucan** from Different Fungal Strains

Fungal Strain	Molecular Weight (Da)	Reference
Sclerotium rolfsii	~2-3 x 10 ⁶	[10]
Sclerotium rolfsii	10 ⁸ - 10 ⁹ (unmodified)	[4][5]
Sclerotium rolfsii WSH-G01	4.61 x 10 ⁵ (modified)	[4][5]
Sclerotium glucanicum	1.56 x 10 ⁶	[11]
General Scleroglucan	~2-20 x 10 ⁶	[8]

Table 3: Rheological Properties of **Scleroglucan** Solutions


Property	Condition	Value	Reference
Viscosity	1500 mg/L, 220 g/L salinity, 90°C	59.83 mPa·s	[3]
	1500 mg/L, 220 g/L salinity, 140°C	19.74 mPa·s	[3]
Viscosity Stability	220 mg/L salinity, 40 days	89.54% retention	[3]
pH range 3-10	<15% variation	[3]	
Flow Behavior	0.2% solution or lower	Pseudoplastic	[7]
Thermal Stability	0.5% and 2.0% solutions	Practically constant between 10 and 90°C	[7]

Experimental Protocols

The characterization of **scleroglucan** involves a series of key experiments to determine its purity, molecular weight, and rheological behavior. Below are detailed methodologies for these essential analyses.

1. **Scleroglucan** Extraction and Purification

A general workflow for extracting and purifying **scleroglucan** from a fermentation broth is crucial for obtaining a high-purity product for analysis and application.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Microbial production of scleroglucan and downstream processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Evaluation of Viscosity Changes and Rheological Properties of Diutan Gum, Xanthan Gum, and Scleroglucan in Extreme Reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficient Production of Scleroglucan by Sclerotium rolfsii and Insights Into Molecular Weight Modification by High-Pressure Homogenization [frontiersin.org]
- 5. Efficient Production of Scleroglucan by Sclerotium rolfsii and Insights Into Molecular Weight Modification by High-Pressure Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Optimization of scleroglucan production by Sclerotium rolfsii by lowering pH during fermentation via oxalate metabolic pathway manipulation using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of Scleroglucan Produced by Sclerotium rolfsii in Shaping the Microstructure, Rheology, and Flavour Profile of Full-Fat Yoghurts [mdpi.com]
- 11. Isolation, physicochemical characterization and preclinical efficacy evaluation of soluble scleroglucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative analysis of scleroglucan from different fungal strains]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1168062#comparative-analysis-of-scleroglucan-from-different-fungal-strains>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com